molecular formula C8H8BrNO4 B13678275 1-Bromo-2,3-dimethoxy-5-nitrobenzene CAS No. 7461-55-4

1-Bromo-2,3-dimethoxy-5-nitrobenzene

Cat. No.: B13678275
CAS No.: 7461-55-4
M. Wt: 262.06 g/mol
InChI Key: XRZOUSOAJUYGFC-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4 It is a derivative of benzene, featuring bromine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of 2,3-dimethoxyaniline. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Tin (Sn) and hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products:

    Substitution: Formation of 2,3-dimethoxy-5-nitrobenzene derivatives.

    Reduction: Formation of 2,3-dimethoxy-5-aminobenzene.

    Oxidation: Formation of 2,3-dimethoxy-5-nitrobenzaldehyde or 2,3-dimethoxy-5-nitrobenzoic acid.

Scientific Research Applications

1-Bromo-2,3-dimethoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethoxy-5-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

1-Bromo-2,3-dimethoxy-5-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-3,5-dimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Bromo-4,5-dimethoxy-2-nitrobenzene: Similar structure but with different positions of the methoxy and nitro groups, leading to different reactivity and applications.

    2,4-Dimethoxynitrobenzene:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

7461-55-4

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

IUPAC Name

1-bromo-2,3-dimethoxy-5-nitrobenzene

InChI

InChI=1S/C8H8BrNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3

InChI Key

XRZOUSOAJUYGFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)OC

Origin of Product

United States

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